alpha-D-fructofuranose
Overview
Description
Alpha-D-fructofuranose: is a monosaccharide, specifically a ketohexose, with the molecular formula C6H12O6. It is one of the two anomeric forms of D-fructose, the other being beta-D-fructofuranose. In this compound, the hydroxyl group attached to the anomeric carbon is positioned on the opposite side of the ring relative to the CH2OH group. This compound is a crucial component in various biological and chemical processes, playing significant roles in nutrition and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Alpha-D-fructofuranose can be synthesized through the acid-catalyzed hydrolysis of sucrose, which yields an equimolar mixture of glucose and fructose. The reaction typically involves heating sucrose with dilute hydrochloric acid or sulfuric acid under controlled conditions. The resulting mixture is then subjected to chromatographic separation to isolate this compound .
Industrial Production Methods: : Industrially, this compound is produced from inulin, a polysaccharide found in plants like chicory and Jerusalem artichoke. The inulin is hydrolyzed enzymatically using inulinase to produce fructose, which is then purified and crystallized to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Alpha-D-fructofuranose can undergo oxidation reactions to form various products, including fructuronic acid.
Reduction: Reduction of this compound typically yields sugar alcohols such as sorbitol.
Isomerization: this compound can isomerize to form glucose and mannose under alkaline conditions.
Common Reagents and Conditions
Oxidation: Nitric acid, bromine water.
Reduction: Sodium borohydride.
Isomerization: Alkaline conditions, glucose isomerase.
Major Products
Oxidation: Fructuronic acid.
Reduction: Sorbitol.
Isomerization: Glucose, mannose.
Scientific Research Applications
Alpha-D-fructofuranose has a wide range of applications in scientific research:
Mechanism of Action
Alpha-D-fructofuranose exerts its effects primarily through its role in metabolic pathways. It is phosphorylated by hexokinase to form fructose-6-phosphate, which then enters glycolysis or the pentose phosphate pathway. In glycolysis, fructose-6-phosphate is further phosphorylated to fructose-1,6-bisphosphate, which is then cleaved into two three-carbon molecules, eventually leading to the production of ATP . The molecular targets involved include hexokinase and phosphofructokinase, key enzymes in glycolysis .
Comparison with Similar Compounds
Similar Compounds
Beta-D-fructofuranose: Another anomer of D-fructose, differing in the position of the hydroxyl group on the anomeric carbon.
D-glucose: An aldohexose that is structurally similar but differs in the functional group (aldehyde vs. ketone) and the ring form (pyranose vs.
D-mannose: An epimer of glucose, differing in the configuration at the second carbon.
Uniqueness: : Alpha-D-fructofuranose is unique due to its ketohexose structure and its ability to participate in both glycolysis and the pentose phosphate pathway. Its distinct sweetness and reducing sugar properties also set it apart from other similar compounds .
Properties
IUPAC Name |
(2S,3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSUNEUAIZKAJO-ZXXMMSQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@](O1)(CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401315852 | |
Record name | α-D-Fructofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401315852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10489-79-9 | |
Record name | α-D-Fructofuranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10489-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-D-Fructofuranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010489799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | α-D-Fructofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401315852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-D-FRUCTOFURANOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39H3P71QRA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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